

An In-depth Technical Guide to 2,4,6-Trichloropyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2,4,6-Trichloropyrimidine-5-carbaldehyde

Cat. No.: B1310558

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This technical guide provides a comprehensive overview of **2,4,6-trichloropyrimidine-5-carbaldehyde**, a key intermediate in the synthesis of various heterocyclic compounds, particularly for applications in the pharmaceutical and dye industries. This document outlines its fundamental chemical properties, experimental synthesis protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

2,4,6-Trichloropyrimidine-5-carbaldehyde is a halogenated heterocyclic organic compound. [1] At room temperature, it typically appears as a white to off-white or brown solid.[1][2] It has low solubility in water but is soluble in common organic solvents.[1][2]

Table 1: Physicochemical Properties of **2,4,6-Trichloropyrimidine-5-carbaldehyde**

Property	Value	References
Molecular Formula	$C_5HCl_3N_2O$	[1] [2] [3] [4] [5]
Molecular Weight	211.43 g/mol	[1] [2] [3] [4] [5]
CAS Number	50270-27-4	[1] [2]
Melting Point	130-134 °C	[2] [4] [5]
Boiling Point	278.6 ± 35.0 °C (Predicted)	[2]
Density	1.713 ± 0.06 g/cm³ (Predicted)	[2] [4]
Appearance	White to brown solid	[1] [2]

Experimental Protocols: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

Several synthetic routes for **2,4,6-trichloropyrimidine-5-carbaldehyde** have been reported. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.

Synthesis from Barbituric Acid via Vilsmeier-Haack Reaction

This protocol details the synthesis starting from barbituric acid, which is first chlorinated and then formylated.

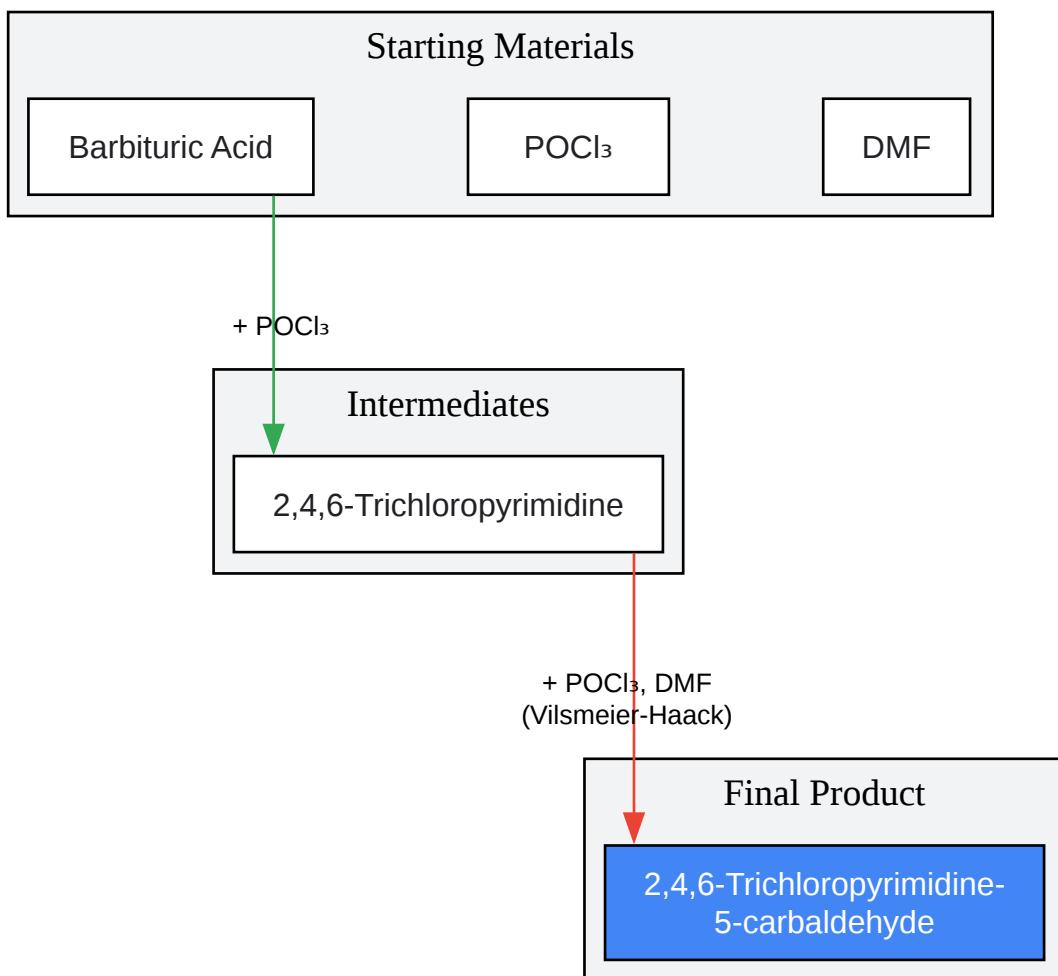
Materials:

- Barbituric acid
- Phosphorus oxychloride ($POCl_3$)
- Dimethylformamide (DMF)
- Triethylamine (optional, as a catalyst)[\[6\]](#)
- Phosphorus trichloride (PCl_3) and Chlorine (Cl_2) (for an alternative chlorination step)[\[6\]](#)[\[7\]](#)

Procedure:

- Chlorination of Barbituric Acid: Barbituric acid is reacted with an excess of phosphorus oxychloride to substitute the hydroxyl groups with chlorine atoms, yielding 2,4,6-trichloropyrimidine.[6][7] This reaction can be catalyzed by tertiary amines like triethylamine. [6]
- Formylation (Vilsmeier-Haack Reaction): The resulting 2,4,6-trichloropyrimidine is then subjected to formylation at the 5-position.[1] This is achieved by reacting it with the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride and dimethylformamide.[1]
- Reaction Conditions: The reaction mixture is typically heated. A specific protocol involves maintaining the temperature at 50°C for 6 hours, followed by an increase to 85°C for 20 hours. Strict control over temperature and reaction time is crucial for achieving high yields.
- Work-up and Purification: The resulting precipitate, **2,4,6-trichloropyrimidine-5-carbaldehyde**, is filtered and dried. Further purification can be achieved using sodium metabisulphite.

A visual representation of this synthetic pathway is provided below.

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Caption: Synthetic route to **2,4,6-trichloropyrimidine-5-carbaldehyde**.

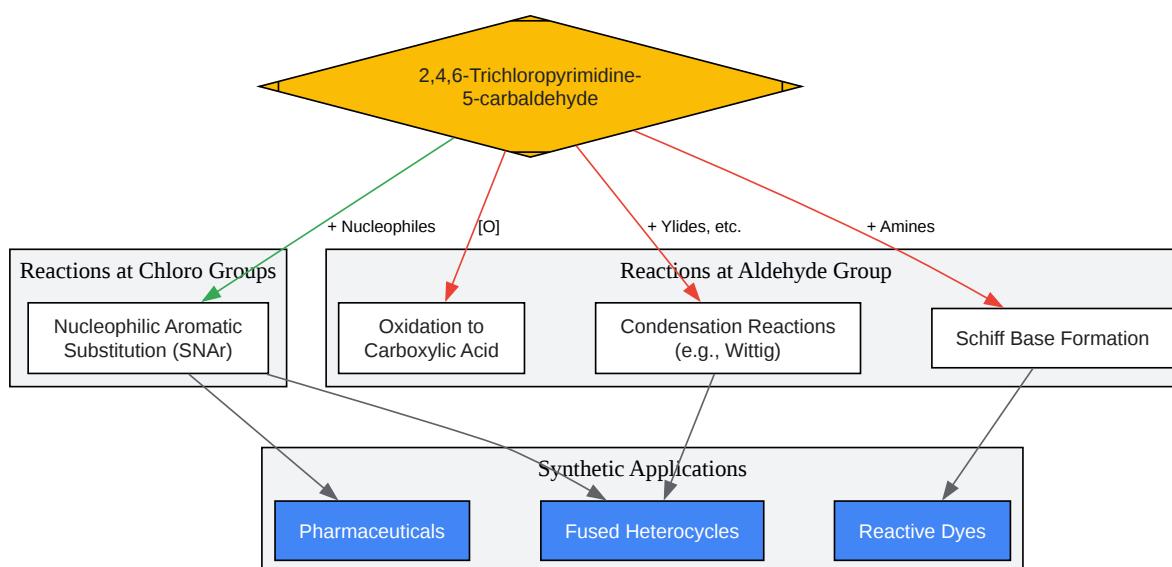
Key Reactions and Applications

2,4,6-Trichloropyrimidine-5-carbaldehyde serves as a versatile building block in organic synthesis due to its reactive functional groups. The chlorine atoms at positions 2, 4, and 6 are susceptible to nucleophilic substitution, while the aldehyde group can undergo various transformations.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be selectively displaced by various nucleophiles, such as amines and alkoxides, to generate a diverse range of substituted pyrimidines.^[8] This reactivity is fundamental to its use in the synthesis of pharmaceuticals and other biologically active molecules.^[2]

- Reactions of the Aldehyde Group: The carbaldehyde group can be oxidized to a carboxylic acid or undergo condensation reactions, such as the Wittig reaction, to extend the carbon chain.^[2] It can also react with amines to form Schiff bases, which is a key step in the synthesis of certain reactive dyes.
- Synthesis of Fused Heterocycles: This compound is a precursor for the synthesis of fused heterocyclic systems like pyrrolopyrimidines.

The logical relationship of its reactivity is illustrated in the diagram below.



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Caption: Reactivity and applications of **2,4,6-trichloropyrimidine-5-carbaldehyde**.

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